molecular formula C12H7Cl3O3 B14258401 3,4-Dichloro-5-(2-(4-chlorophenyl)-2-oxoethyl)-2(5H)-furanone CAS No. 312303-67-6

3,4-Dichloro-5-(2-(4-chlorophenyl)-2-oxoethyl)-2(5H)-furanone

Katalognummer: B14258401
CAS-Nummer: 312303-67-6
Molekulargewicht: 305.5 g/mol
InChI-Schlüssel: LQYBKXDTOSRFSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dichloro-5-(2-(4-chlorophenyl)-2-oxoethyl)-2(5H)-furanone is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(2-(4-chlorophenyl)-2-oxoethyl)-2(5H)-furanone typically involves the reaction of 4-chlorobenzaldehyde with chloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then cyclized to form the furanone ring under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

    Substitution: The chlorinated positions on the furanone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 3,4-Dichloro-5-(2-(4-chlorophenyl)-2-oxoethyl)-2(5H)-furanone would depend on its specific biological target. Generally, furanones can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4-Dichloro-5-(2-oxoethyl)-2(5H)-furanone
  • 3,4-Dichloro-5-(2-(4-methylphenyl)-2-oxoethyl)-2(5H)-furanone

Uniqueness

The presence of the 4-chlorophenyl group in 3,4-Dichloro-5-(2-(4-chlorophenyl)-2-oxoethyl)-2(5H)-furanone may impart unique biological activities or chemical reactivity compared to other similar compounds. This uniqueness can be explored through comparative studies.

Eigenschaften

CAS-Nummer

312303-67-6

Molekularformel

C12H7Cl3O3

Molekulargewicht

305.5 g/mol

IUPAC-Name

3,4-dichloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-2H-furan-5-one

InChI

InChI=1S/C12H7Cl3O3/c13-7-3-1-6(2-4-7)8(16)5-9-10(14)11(15)12(17)18-9/h1-4,9H,5H2

InChI-Schlüssel

LQYBKXDTOSRFSI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)CC2C(=C(C(=O)O2)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.